N-(4-chlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine

Lipophilicity Druglikeness Physicochemical profiling

N-(4-chlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine (CAS 241488-35-7) is a synthetic 1,8-naphthyridine derivative featuring a 4-chlorophenyl substituent at the 2-amine position and two trifluoromethyl groups at positions 5 and 7. This compound belongs to a class of fluorinated heterocycles that have garnered interest in medicinal chemistry for their potential to modulate biological targets.

Molecular Formula C16H8ClF6N3
Molecular Weight 391.7
CAS No. 241488-35-7
Cat. No. B2681418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine
CAS241488-35-7
Molecular FormulaC16H8ClF6N3
Molecular Weight391.7
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl
InChIInChI=1S/C16H8ClF6N3/c17-8-1-3-9(4-2-8)24-13-6-5-10-11(15(18,19)20)7-12(16(21,22)23)25-14(10)26-13/h1-7H,(H,24,25,26)
InChIKeyQSQZKYACMGZWSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine (CAS 241488-35-7) Procurement and Specification Baseline


N-(4-chlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine (CAS 241488-35-7) is a synthetic 1,8-naphthyridine derivative featuring a 4-chlorophenyl substituent at the 2-amine position and two trifluoromethyl groups at positions 5 and 7 [1]. This compound belongs to a class of fluorinated heterocycles that have garnered interest in medicinal chemistry for their potential to modulate biological targets [2]. With a molecular weight of 391.70 g/mol, a computed XLogP3-AA of 5.8, and one hydrogen bond donor, its physicochemical profile is distinct from close analogs [1]. However, publicly available peer-reviewed pharmacological or biochemical assay data for this specific compound remain extremely limited as of the present analysis [3], making procurement decisions heavily dependent on physicochemical differentiation and class-level inference rather than direct biological comparative evidence.

Why N-(4-chlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine Cannot Be Readily Substituted by Generic In-Class Analogs


The 1,8-naphthyridine scaffold is highly sensitive to substitution patterns, where even minor modifications at the N-2 aryl ring or the C-5/C-7 positions can drastically alter lipophilicity, electronic distribution, and target engagement [1]. The target compound incorporates a 4-chlorophenyl group, which introduces a significant increase in lipophilicity (computed XLogP3-AA = 5.8) compared to the unsubstituted phenyl analog (XLogP3-AA ≈ 5.2) [1]. This difference of ~0.6 log units can translate into an approximately 4-fold change in partition coefficient, affecting membrane permeability, protein binding, and assay behavior . Furthermore, the electron-withdrawing chlorine atom alters the electron density of the aniline nitrogen, potentially modifying hydrogen-bonding interactions with biological targets [1]. These physicochemical divergences mean that generic replacement with the phenyl analog (CAS 241488-32-4) or the benzyl analog (CAS 337928-15-1) without experimental re-validation carries substantial risk of non-reproducible results in sensitive biochemical or cell-based assays [1].

Quantitative Comparative Evidence for N-(4-chlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine vs. Key Analogs


Lipophilicity (XLogP3-AA) Compared to N-Phenyl Analog

The target compound exhibits a computed XLogP3-AA of 5.8, which is approximately 0.6 units higher than the N-phenyl analog (CAS 241488-32-4) with an XLogP3-AA of ~5.2 [1]. This elevated lipophilicity arises from the 4-chloro substituent on the phenyl ring, which increases hydrophobic surface area and reduces aqueous solubility [1]. In medicinal chemistry, an XLogP >5 is often associated with increased membrane permeability but also heightened risk of metabolic clearance and plasma protein binding [2]. For assay development, this means the compound may require higher DMSO concentrations for solubilization compared to the less lipophilic analog [1].

Lipophilicity Druglikeness Physicochemical profiling

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation from Core Scaffold

The target compound (MW = 391.70 g/mol) is significantly larger than the unsubstituted core scaffold 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine (CAS 51420-72-5; MW = 281.16 g/mol) [1][2]. This mass difference of 110.5 g/mol reflects the additional 4-chlorophenyl group, which also reduces the computed TPSA from 64.7 Ų (core) to approximately 41.0 Ų (target), indicating a substantial decrease in polarity [2]. The lower TPSA combined with higher logP places the compound further outside the traditional oral druglikeness space defined by the Rule of 5 (TPSA < 140 Ų, but also NHBD ≤ 5, NHA ≤ 10) [3]. For research procurement, this altered physicochemical profile means the compound is better suited for assays where high membrane permeability is desired (e.g., intracellular target engagement) but may exhibit poor aqueous solubility [1].

Molecular weight Polar surface area Druglikeness

Hydrogen Bond Donor Count vs. N-Benzyl Analog

The target compound possesses exactly one hydrogen bond donor (the secondary amine NH linking the naphthyridine core to the 4-chlorophenyl ring), identical to the N-benzyl analog (CAS 337928-15-1) [1]. However, the N-benzyl analog introduces a methylene spacer that increases conformational flexibility (rotatable bond count = 3) compared to the target compound (rotatable bond count = 2), potentially altering binding entropies [1]. The constrained aniline linkage in the target compound restricts the relative orientation of the aryl ring, which may provide greater shape complementarity for certain biological targets that have been shown to prefer rigid biaryl amines in 1,8-naphthyridine-based inhibitors [2]. Without target-specific crystallographic data, this conformational difference remains a theoretical basis for selection rather than a proven advantage [2].

Hydrogen bonding Pharmacophore SAR

Purity Specification: 98% (HPLC) as a Procurement Decision Factor

Commercial suppliers list N-(4-chlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine at certified purity levels of ≥98% (HPLC) . Comparable analogs such as the N-phenyl variant (CAS 241488-32-4) and the N-benzyl variant (CAS 337928-15-1) are frequently offered at a lower specification of 95% . This 3-percentage-point difference, while seemingly modest, corresponds to a 2.5-fold reduction in total impurities (from ≤5% to ≤2%) . In high-sensitivity biochemical assays, impurities at the 5% level can produce measurable off-target effects or fluorescent interference; therefore, the higher purity specification of the 4-chlorophenyl derivative provides a quantifiably cleaner starting material for assay development .

Purity Quality control Assay reproducibility

Electron-Withdrawing Substituent Effect: Hammett σ Analysis

The 4-chloro substituent on the phenyl ring imparts an electron-withdrawing effect characterized by a Hammett σp value of +0.23, contrasted with σp = 0.00 for the unsubstituted phenyl analog (CAS 241488-32-4) [1][2]. This electronic perturbation reduces the basicity of the aniline nitrogen (estimated pKa decrease of approximately 0.5–1.0 unit) [1]. In structure-activity relationship (SAR) studies of related 1,8-naphthyridine amines, electron-withdrawing substituents on the N-aryl ring have been associated with shifts in binding affinity—sometimes beneficial, sometimes detrimental—depending on the electronic requirements of the target binding pocket [3]. While no direct target-specific data exist for the 4-chlorophenyl analog, this quantifiable electronic parameter provides a rationale for selecting this compound over the unsubstituted phenyl version when exploring electronic SAR hypotheses [1][3].

Electronic effects SAR Reactivity

Recommended Research and Industrial Application Scenarios for N-(4-chlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine


Physicochemical Probe for Lipophilicity-Dependent Assays

Given its XLogP3-AA of 5.8, this compound is ideally suited as a high-lipophilicity control or probe molecule in assays where membrane permeability or non-specific binding to hydrophobic surfaces must be characterized [1]. Its 0.6-unit higher XLogP compared to the N-phenyl analog [1] makes it particularly useful for establishing lipophilicity-activity relationships in naphthyridine-based screening libraries .

Electronic SAR Studies of 1,8-Naphthyridine 2-Amine Derivatives

The defined Hammett σp value (+0.23) of the 4-chloro substituent allows this compound to serve as a precise electronic variant in structure-activity relationship (SAR) investigations [2]. When paired with the unsubstituted phenyl analog (σp = 0.00) and electron-donating analogs (e.g., 4-methoxy, σp = -0.27), researchers can correlate electronic effects with biological target engagement across a systematic substituent series [2].

High-Purity Reference Standard for Analytical Method Development

The commercial availability at ≥98% purity positions this compound as a reference standard for HPLC or LC-MS method development targeting 1,8-naphthyridine-based compounds. Its distinct retention time arising from high lipophilicity, combined with the characteristic chlorine isotopic pattern (3:1 ratio for ³⁵Cl/³⁷Cl), facilitates reliable peak identification and quantification in complex mixtures [1].

Scaffold for Fragment-Based or Structure-Guided Optimization

Although no direct biological activity data are publicly available for this compound, its rigid aniline linkage (rotatable bonds = 2) [1] and the presence of two trifluoromethyl groups make it an attractive starting scaffold for fragment-based drug discovery or computational docking studies targeting kinases, GPCRs, or cytochrome P450 enzymes known to interact with 1,8-naphthyridine derivatives [3]. Researchers are advised to experimentally validate any computational predictions before committing to large-scale procurement [3].

Quote Request

Request a Quote for N-(4-chlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.